molecular formula C11H9NO3 B061802 (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione CAS No. 186606-17-7

(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione

Cat. No. B061802
CAS RN: 186606-17-7
M. Wt: 203.19 g/mol
InChI Key: MFQCEFDMLXLCGB-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,3,10,10a-tetrahydro-5H-oxazolo[3,4-b]isoquinoline, involves complex reactions indicating the intricacies involved in creating such structures. These processes often require specific conditions to ensure the correct conformation and stereochemistry of the resulting compounds (Crabb & Patel, 1994). The synthesis routes can vary, involving reactions like the reaction of 2-amino-2-oxazolines with ethoxycarbonyl isocyanate to access fused 1,3,5-triazine-2,4-diones, indicating the potential pathways for synthesizing related oxazolo and isoquinoline derivatives (Adetchessi et al., 1997).

Molecular Structure Analysis

The molecular structure and stereochemistry of compounds like "(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione" have been elucidated through techniques such as NMR spectra, revealing conformational preferences that are partly explained by ring-fusion strain (Crabb & Patel, 1994). These insights into molecular structure are crucial for understanding the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

The chemical reactivity and properties of oxazolo[3,4-b]isoquinoline derivatives have been explored in various studies. For instance, the reaction of 5-substituted-2-amino-2-oxazolines with ethoxycarbonyl isocyanate to produce tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones showcases the compound's potential for functionalization and its chemical versatility (Adetchessi et al., 1997). Such reactions are indicative of the compound's ability to undergo transformations that could be harnessed for various applications in organic synthesis and medicinal chemistry.

Physical Properties Analysis

The physical properties of compounds structurally related to "(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione" would largely depend on their molecular structure, which influences factors such as solubility, melting point, and stability. The conformational analysis provided by NMR studies gives insights into the compound's physical state under different conditions, which is crucial for its handling and application in chemical synthesis (Crabb & Patel, 1994).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for understanding and utilizing "(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione" in synthetic chemistry. Studies like those on the reaction of 2-amino-2-oxazolines with ethoxycarbonyl isocyanate offer valuable insights into the compound's chemical behavior and its utility in generating structurally and functionally diverse derivatives (Adetchessi et al., 1997).

Scientific Research Applications

  • Pharmaceutical Interest :

    • A study by Christov et al. (2006) synthesized derivatives of (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione, finding them interesting from a pharmaceutical perspective due to their structural features (Christov, Kozekov, & Palamareva, 2006).
  • Synthetic Pathways :

    • Chernysheva et al. (2013) reported the synthesis of novel and rare heterocyclic systems, including derivatives of (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione, under mild conditions, emphasizing the simplicity and high yield of the process (Chernysheva et al., 2013).
  • Configurational Analysis :

    • A 2007 study by Christov and Palamareva synthesized and confirmed the configurations of related compounds using NMR spectroscopy, indicating the relevance of such molecules in configurational and structural studies (Christov & Palamareva, 2007).
  • Conformational Preference :

    • Crabb and Patel (1994) studied the conformational preferences of related oxazolo isoquinoline compounds. Understanding these preferences is crucial for designing drugs with specific actions (Crabb & Patel, 1994).
  • Reaction Studies :

    • Mrkvička et al. (2011) explored the reactions of 3-Hydroxyquinoline-2,4-diones with isocyanates, leading to novel compounds. This research provides insight into the chemical behavior and potential transformations of related compounds (Mrkvička et al., 2011).
  • Antitumor Activity :

    • Mahmoud et al. (2018) synthesized new tetrahydrobenzothienopyrimido isoquinolinone derivatives and tested them for antitumor activity, highlighting the potential medical applications of similar compounds (Mahmoud et al., 2018).
  • Deamination Studies :

    • Klásek et al. (2014) investigated the deamination of reduced 3-Aminoquinoline-2,4(1H,3H)-diones, providing further understanding of the chemical reactions and potential applications of such compounds (Klásek et al., 2014).
  • Imaging Applications :

    • Mori et al. (2018) developed a positron-emission-tomography (PET) imaging compound for Phosphodiesterase 10A in the brain, indicating the potential use of related compounds in medical imaging (Mori et al., 2018).

properties

IUPAC Name

(10aS)-10,10a-dihydro-5H-[1,3]oxazolo[3,4-b]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-9-5-7-3-1-2-4-8(7)6-12(9)11(14)15-10/h1-4,9H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQCEFDMLXLCGB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)OC(=O)N2CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C(=O)OC(=O)N2CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448806
Record name (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione

CAS RN

186606-17-7
Record name (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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